REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[OH:12])[CH3:2].Cl>CO.[Pd]>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([OH:12])=[C:3]([CH2:1][CH3:2])[CH:8]=1
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst the reaction
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a small amount of MeOH, dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 122.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |